N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2.
Preparation Methods
The synthesis of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the formation of Schiff bases. The process begins with the reaction between phenylhydrazine and substituted ketones to form the pyrazole moiety. This is followed by the condensation of the pyrazole derivative with benzohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Chemical Reactions Analysis
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound is known to inhibit specific enzymes and proteins involved in cell proliferation and survival. For instance, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell growth .
Comparison with Similar Compounds
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: These compounds share a similar hydrazone structure but differ in their substituents, which can affect their biological activity.
4-hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: These derivatives have additional hydroxyl groups, enhancing their antimicrobial and antioxidant properties.
The uniqueness of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide lies in its pyrazole moiety, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18N4O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H18N4O/c28-23(19-12-6-2-7-13-19)25-24-16-20-17-27(21-14-8-3-9-15-21)26-22(20)18-10-4-1-5-11-18/h1-17H,(H,25,28)/b24-16+ |
InChI Key |
GDZIGZUTPLUVHO-LFVJCYFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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